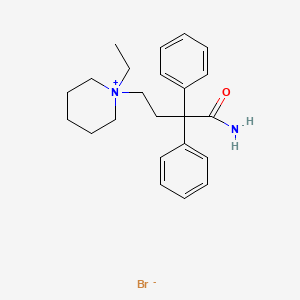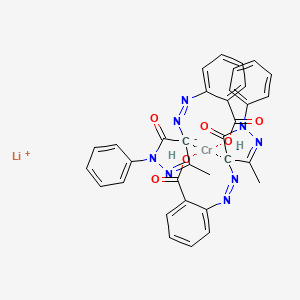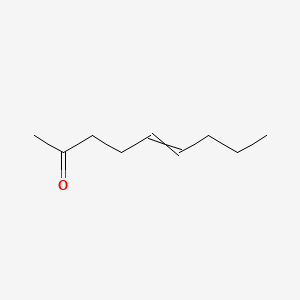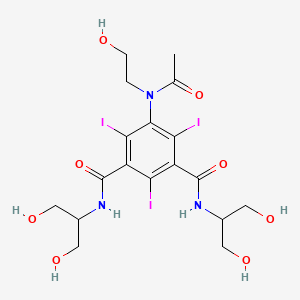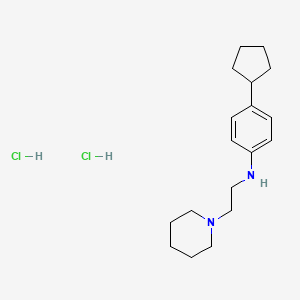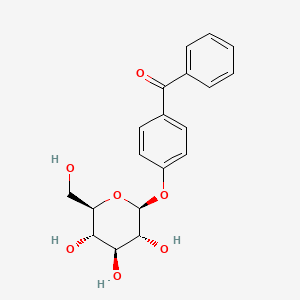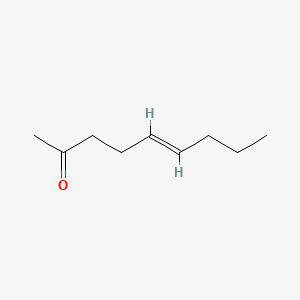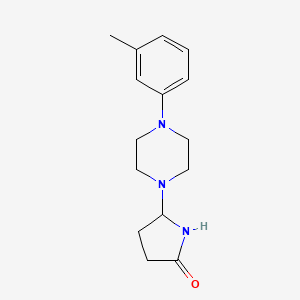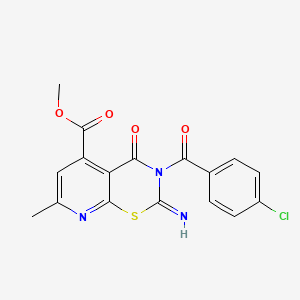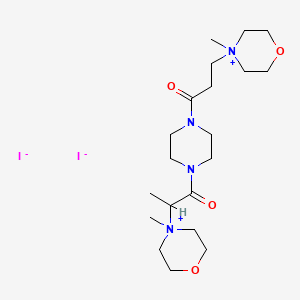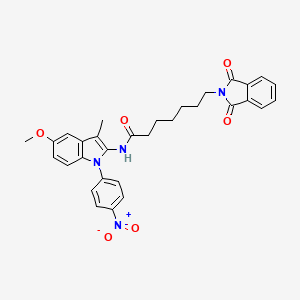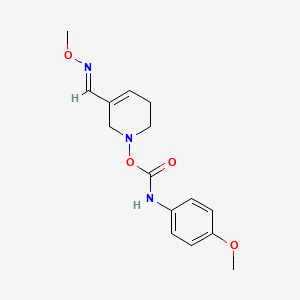
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and a methoxyphenylamino carbonyl group
Preparation Methods
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps, including the formation of the pyridine ring, the introduction of the tetrahydro group, and the attachment of the methoxyphenylamino carbonyl group. The reaction conditions typically require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- stands out due to its unique structure and properties. Similar compounds include other pyridine derivatives and tetrahydro compounds, but the presence of the methoxyphenylamino carbonyl group and the methyloxime moiety gives this compound distinct characteristics that make it valuable for specific applications.
Properties
CAS No. |
145071-67-6 |
|---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-20-14-7-5-13(6-8-14)17-15(19)22-18-9-3-4-12(11-18)10-16-21-2/h4-8,10H,3,9,11H2,1-2H3,(H,17,19)/b16-10+ |
InChI Key |
XWLBFTXXNDXXST-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)/C=N/OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


